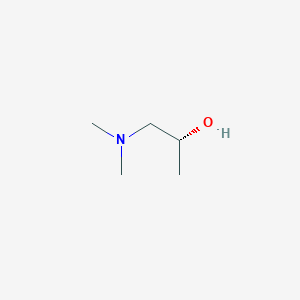

(2R)-1-(dimethylamino)propan-2-ol

Übersicht

Beschreibung

(2R)-1-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(dimethylamino)propan-2-ol typically involves the reaction of ®-propylene oxide with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic Development

One of the most notable applications of (2R)-1-(dimethylamino)propan-2-ol is in the development of analgesics. Research has indicated that derivatives of this compound exhibit excellent analgesic effectiveness and tolerability. For instance, compounds such as (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol have shown promise in clinical trials as potential analgesics, demonstrating the compound's utility in pain management therapies .

Synthesis of Active Pharmaceutical Ingredients (APIs)

DMA 2P serves as a key intermediate in the synthesis of various APIs. Its chiral nature allows for the production of optically active compounds essential for pharmaceutical efficacy. For example, it has been utilized in synthesizing methadone analogs and other therapeutic agents through acylation reactions . The ability to create specific stereoisomers is crucial for developing drugs with desired biological activity.

Chemical Synthesis

Reagent in Organic Synthesis

this compound is employed as a reagent in organic synthesis due to its nucleophilic properties. It participates in various reactions, including alkylation and acylation processes, facilitating the formation of complex organic molecules . Its application in the synthesis of aryloxyaminopropanol derivatives showcases its versatility and importance in creating diverse chemical entities .

Chiral Auxiliary

The compound can also act as a chiral auxiliary in asymmetric synthesis, helping to control stereochemistry during reactions. This application is particularly valuable in producing pharmaceuticals where specific stereoisomers are required for therapeutic effects .

Industrial Applications

Neutralizing Agent

In industrial settings, DMA 2P is utilized as a neutralizing agent in cooling and boiler water systems. Its low boiling point makes it suitable for applications requiring significant amine presence in gas phases, enhancing its effectiveness as a treatment agent .

Precursor for Other Chemicals

The compound is also used as a precursor for synthesizing other chemicals, contributing to various manufacturing processes across chemical industries. Its role as an intermediate underscores its importance beyond pharmaceutical applications.

Case Studies

Wirkmechanismus

The mechanism of action of (2R)-1-(dimethylamino)propan-2-ol involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s chiral nature allows it to interact selectively with different biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R)-2-(dimethylamino)propan-1-ol

- (2R)-1-amino-3-(dimethylamino)propan-2-ol

Uniqueness

(2R)-1-(dimethylamino)propan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various applications, making it a valuable compound in research and industry .

Biologische Aktivität

(2R)-1-(dimethylamino)propan-2-ol, also known as DMAMP, is an amino alcohol that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its dimethylamino group, which significantly influences its interactions with biological systems. Below, we explore the biological activity of DMAMP, supported by research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 101.17 g/mol

- Chirality : The compound has a chiral center, making it a stereoisomer.

DMAMP interacts with various molecular targets, acting as a ligand that can bind to enzymes or receptors. This interaction may modulate enzymatic activity and influence signal transduction pathways. The presence of the dimethylamino group enhances its ability to participate in hydrogen bonding and ionic interactions with biological macromolecules.

Biological Activities

-

Neurotransmitter Activity

- DMAMP has been studied for its potential role as a neurotransmitter analog. Its structural similarity to naturally occurring neurotransmitters suggests that it may influence synaptic transmission and neuronal excitability.

-

Antimicrobial Properties

- Preliminary studies indicate that DMAMP exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of the compound varies based on concentration and specific microbial strains tested. For instance, in vitro tests have shown significant inhibition of bacterial growth at certain concentrations.

-

Anticancer Potential

- Research has explored the cytotoxic effects of DMAMP on various cancer cell lines. In vitro studies demonstrated that DMAMP can reduce cell viability in certain cancer types, indicating its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | DMAMP | Neurotransmitter analog, antimicrobial, anticancer |

| (2S)-1-amino-3-(dimethylamino)propan-2-ol | Other Isomer | Similar properties but distinct activity profile |

| 1-amino-3-(dimethylamino)propan-2-ol | Non-chiral variant | Different biological activity |

Neurotransmitter Activity Study

A study investigated the effects of DMAMP on synaptic transmission in rat hippocampal slices. Results showed that DMAMP enhanced excitatory postsynaptic currents (EPSCs), suggesting a role in modulating neurotransmission.

Antimicrobial Efficacy

In a laboratory setting, DMAMP was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, demonstrating significant antimicrobial properties.

Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of DMAMP on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that DMAMP reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours.

Eigenschaften

IUPAC Name |

(2R)-1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-15-0 | |

| Record name | Dimepranol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMEPRANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.